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Glucosamine 3-sulfate

Cat. No.: B12056616
M. Wt: 259.24 g/mol
InChI Key: UZUBNIPDAIVWIE-IVMDWMLBSA-N
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Description

Contextualizing D-Glucosamine 3-Sulfate within the Glycosaminoglycan Landscape

Glycosaminoglycans (GAGs) are long, linear polysaccharides composed of repeating disaccharide units, typically consisting of an amino sugar and a uronic acid (or galactose). sigmaaldrich.combibliotekanauki.pl These complex carbohydrates are found ubiquitously on the cell surface and in the extracellular matrix of most animal tissues. glycoforum.gr.jpacs.org The major classes of GAGs include chondroitin (B13769445) sulfate (B86663), dermatan sulfate, keratan (B14152107) sulfate, heparin, and heparan sulfate (HS). bibliotekanauki.pl With the exception of hyaluronic acid, GAGs are typically attached to a core protein to form proteoglycans. bibliotekanauki.pl

The structure of GAGs is not uniform; instead, they exhibit significant heterogeneity in their length and in the pattern of modifications, particularly sulfation. sigmaaldrich.com This structural diversity is generated by a series of enzymatic reactions in the Golgi apparatus. glycoforum.gr.jp In the biosynthesis of heparan sulfate, for instance, the polymer backbone of alternating glucuronic acid (GlcA) and N-acetylglucosamine (GlcNAc) residues undergoes a series of modifications. glycoforum.gr.jppnas.org These include N-deacetylation and N-sulfation of glucosamine (B1671600), epimerization of GlcA to iduronic acid (IdoA), and O-sulfation at various positions. glycoforum.gr.jppnas.org

Significance of Sulfation Patterns in Glycobiology

The specific patterns of sulfation along a glycosaminoglycan chain, often referred to as the "sulfation code," are crucial for their biological functions. annualreviews.organnualreviews.org These patterns create a high degree of structural diversity, enabling GAGs to interact with a vast array of proteins, including growth factors, cytokines, enzymes, and extracellular matrix components. glycoforum.gr.jpfrontiersin.org These interactions are not merely based on non-specific electrostatic attraction; they are often highly specific, depending on the precise arrangement of sulfate groups and the conformation of the sugar backbone. frontiersin.org

Sulfation is a dynamic and complex post-translational modification that occurs at various positions on the sugar residues. annualreviews.organnualreviews.org In heparan sulfate, sulfation can occur at the N-position, 3-O-position, and 6-O-position of the glucosamine unit, and at the 2-O-position of the uronic acid. nih.govresearchgate.net The enzymes responsible for these modifications, the sulfotransferases, exhibit distinct substrate specificities, contributing to the generation of specific sulfation patterns. pnas.org

The significance of these patterns is underscored by the profound biological consequences of their alteration. Different sulfation patterns are observed in different tissues and at different stages of development, and changes in these patterns are associated with various pathological conditions. annualreviews.orgmdpi.com For example, the 3-O-sulfation of glucosamine is a critical determinant for the binding of heparan sulfate to antithrombin, the basis for the anticoagulant activity of heparin. physiology.org The removal of this single 3-O-sulfate group can dramatically reduce the anticoagulant activity. physiology.org

Furthermore, the 3-O-sulfation of heparan sulfate has been implicated in a range of other biological processes. pnas.org Research has shown that specific 3-O-sulfated structures are involved in viral entry, such as that of Herpes Simplex Virus Type I. nih.gov The existence of a large family of seven heparan sulfate 3-O-sulfotransferase (HS3ST) isoenzymes in mammals, each with potentially different specificities, suggests that 3-O-sulfated structures have a wide range of functions that are still being uncovered. glycoforum.gr.jpnih.gov These enzymes can act as pro- or anti-tumorigenic depending on the specific cellular context. mdpi.com For instance, HS3ST3B1 has been shown to promote angiogenesis and proliferation in acute myeloid leukemia. nih.gov The ongoing research into the substrate specificities of these enzymes and the biological roles of the structures they create is a key area in glycobiology, aiming to decipher the functional implications of the GAG sulfation code. pnas.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO8S B12056616 Glucosamine 3-sulfate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO8S

Molecular Weight

259.24 g/mol

IUPAC Name

[(3R,4R,5R,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate

InChI

InChI=1S/C6H13NO8S/c7-3-5(15-16(11,12)13)4(9)2(1-8)14-6(3)10/h2-6,8-10H,1,7H2,(H,11,12,13)/t2-,3-,4-,5-,6?/m1/s1

InChI Key

UZUBNIPDAIVWIE-IVMDWMLBSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)OS(=O)(=O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)N)OS(=O)(=O)O)O)O

Origin of Product

United States

Structural Characterization and Integration Within Complex Heparan Sulfate Architectures

D-Glucosamine 3-Sulfate as a Component of Heparan Sulfate (B86663) Disaccharide Units

The 3-O-sulfation of glucosamine (B1671600) is a key modification that helps create specific structural motifs within the heparan sulfate chain. nih.govacs.orgcapes.gov.br Analysis of heparan sulfate from various sources has identified several disaccharide units that contain this specific modification. For instance, fragmentation of heparan sulfate from bovine glomerular basement membrane (GBM) yielded novel disaccharide units identified as IdoAα1→4AnManH₂(3-SO₄) and the disulfated disaccharide IdoA(2-SO₄)α1→4AnManH₂(3-SO₄). sigmaaldrich.com These two units alone accounted for 22% of the total sulfated species in GBM heparan sulfate, indicating a significant presence of 2-3 residues of 3-O-sulfated glucosamine per chain in this specific tissue. sigmaaldrich.com

Further enzymatic digestion of heparan sulfate modified by specific enzymes has led to the identification of other sequences. For example, digestion with heparin lyases can yield tetrasaccharides with structures like ΔUA2S-GlcNS-IdoUA2S-GlcNH₂3S. nih.govmerckmillipore.com The presence of D-Glucosamine 3-sulfate is not uniform and can be localized to specific domains within the larger polysaccharide, contributing to its regional diversity. sigmaaldrich.com

Identified Disaccharide UnitSource/ContextReference
IdoAα1→4AnManH₂(3-SO₄)Bovine Glomerular Basement Membrane HS sigmaaldrich.com
IdoA(2-SO₄)α1→4AnManH₂(3-SO₄)Bovine Glomerular Basement Membrane HS sigmaaldrich.com
ΔUA2S-GlcNS3SHeparin lyase digest of 3-OST-5 modified HS oup.com
ΔUA2S-GlcNS-IdoUA2S-GlcNH₂3SHeparin lyase digest of 3-OST-3A modified HS nih.govmerckmillipore.com

Table 1: Examples of identified heparan sulfate units containing D-Glucosamine 3-sulfate. Note: AnManH₂ represents 2,5-anhydro[³H]mannitol, and ΔUA represents 4-deoxy-α-L-threo-hex-4-enopyranosyluronic acid, which are products of specific chemical or enzymatic cleavage methods.

Positional and Configurational Specificity of 3-O-Sulfation within Glucosamine Residues

The addition of a sulfate group to the 3-OH position of glucosamine is not a random event but is catalyzed by a family of highly specific enzymes known as heparan sulfate D-glucosaminyl 3-O-sulfotransferases (3-OSTs). uiowa.edupnas.org This modification is considered one of the last steps in heparan sulfate biosynthesis, meaning the enzymes act on a substrate that has already undergone other modifications like N-sulfation and epimerization. nih.gov

Mammals possess multiple 3-OST isoforms (at least seven have been identified), each exhibiting unique substrate specificity. nih.govglycoforum.gr.jpacs.org This specificity dictates which glucosamine residues within the heparan sulfate chain are modified, based on the surrounding saccharide sequence. nih.govpnas.org For example, 3-OST-1, which is crucial for synthesizing the anticoagulant form of heparan sulfate, primarily sulfates a glucosamine residue that is flanked on its non-reducing side by a glucuronic acid (GlcA) unit. pnas.org In contrast, other isoforms prefer different contexts. 3-OST-3A and 3-OST-5 can transfer a sulfate group to N-unsubstituted glucosamine (GlcNH₂) residues, a feature distinct from 3-OST-1 which requires an N-sulfated glucosamine (GlcNS). nih.govmerckmillipore.comoup.com This enzymatic specificity is a key mechanism for generating defined, functionally distinct saccharide sequences within the otherwise structurally complex heparan sulfate polymer. nih.gov

3-OST IsoformSubstrate Specificity (Neighboring Residues & Glucosamine Form)Reference
3-OST-1 Sulfates GlcNS residue adjacent to a GlcA unit (e.g., in GlcA-GlcNS). pnas.org nih.govpnas.org
3-OST-2 Transfers sulfate to GlcNS in both GlcA2S-GlcNS and IdoA2S-GlcNS sequences. nih.govmerckmillipore.com nih.govmerckmillipore.com
3-OST-3A Transfers sulfate to GlcNS in IdoA2S-GlcNS sequences; also sulfates N-unsubstituted glucosamine (GlcNH₂). nih.govnih.govmerckmillipore.commerckmillipore.com nih.govnih.govmerckmillipore.com
3-OST-4 Sulfates GlcNS within an -IdoA2S-GlcNS-IdoA2S- domain. nih.gov nih.gov
3-OST-5 Sulfates both N-sulfated (GlcNS) and N-unsubstituted (GlcNH₂) glucosamine residues linked to an iduronic acid. oup.com oup.com

Table 2: Substrate specificities of various human 3-O-sulfotransferase (3-OST) isoforms.

Influence of D-Glucosamine 3-Sulfate on the Overall Conformation of Sulfated Oligosaccharides

The introduction of a charged sulfate group at the C-3 position of glucosamine has significant stereochemical consequences, influencing the three-dimensional shape of the entire oligosaccharide chain.

The uronic acid component of heparan sulfate, particularly 2-O-sulfated L-iduronic acid (IdoA2S), is conformationally flexible and can exist in equilibrium between two primary forms: the chair conformation (¹C₄) and the skew-boat conformation (²S₀). nih.gov The conformation of this residue is critically important for mediating interactions with various proteins. nih.gov

Oligosaccharide ContextIdoA2S Residue Position% Population of ²S₀ ConformerReference
Octasaccharide without 3-O-sulfationResidue 'c'71% nih.gov
Octasaccharide without 3-O-sulfationResidue 'e'71% nih.gov
Octasaccharide with 3-O-sulfation at residue 'd'Residue 'c'71% nih.gov
Octasaccharide with 3-O-sulfation at residue 'd'Residue 'e'91% nih.gov
Octasaccharide with 3-O-sulfation at residues 'd' and 'f'Residue 'c'58% nih.gov
Octasaccharide with 3-O-sulfation at residues 'd' and 'f'Residue 'e'>95% nih.gov

Table 3: Effect of 3-O-sulfation on the conformational equilibrium of 2-O-sulfated iduronic acid (IdoA2S) residues in synthetic octasaccharides, as determined by NMR. The data shows that 3-O-sulfation can either increase or decrease the population of the ²S₀ conformer depending on its position within the oligosaccharide chain. nih.gov

The structural heterogeneity of heparan sulfate is a hallmark of its biology, allowing a single type of polysaccharide to perform a vast array of functions. nih.govglycoforum.gr.jp The highly specific and relatively rare nature of 3-O-sulfation is a major contributor to this structural diversity. nih.gov The existence of a large family of 3-OST enzymes, each with a distinct substrate preference, provides a sophisticated mechanism for the cell to generate unique HS structures in a controlled, non-template-driven manner. nih.govpnas.org

The placement of D-Glucosamine 3-sulfate creates highly specific epitopes or binding sites for proteins that would not otherwise recognize the glycan chain. nih.gov Research has shown that O-sulfate groups, including the 3-O-sulfate, tend to be clustered in specific, iduronic acid-rich domains of the HS chain, which are separated by largely unmodified regions. sigmaaldrich.com This domain-like organization further enhances the structural heterogeneity, creating localized areas of high negative charge and specific conformation that are tailored for precise molecular interactions. glycoforum.gr.jpsigmaaldrich.com Therefore, the strategic placement of D-Glucosamine 3-sulfate is a key determinant in the generation of the immense structural and functional complexity of heparan sulfate. glycoforum.gr.jpnih.gov

Biosynthesis and Enzymology of D Glucosamine 3 Sulfation

Role of 3-O-Sulfation in Heparan Sulfate (B86663) Biosynthetic Pathways

The biosynthesis of heparan sulfate is a complex process involving a series of enzymatic modifications in the Golgi apparatus. nih.gov This includes N-deacetylation/N-sulfation, C5-epimerization of glucuronic acid to iduronic acid, and O-sulfation at various positions. nih.gov The 3-O-sulfation of glucosamine (B1671600) is considered one of the final modification steps in this pathway. nih.govnih.gov This terminal modification is critical because it creates specific binding sites for a variety of proteins, thereby conferring distinct biological functions upon the heparan sulfate chain. nih.gov The specific sulfation patterns generated by the different 3-OST isoforms determine whether the resulting heparan sulfate will, for example, exhibit anticoagulant activity or facilitate viral entry. nih.govpnas.org The regulation of 3-OST expression and activity is therefore a key control point in determining the ultimate biological function of heparan sulfate. nih.gov

Sequential Modification within the Golgi Apparatus

The biosynthesis of heparan sulfate is a non-template-driven process executed by a series of enzymes primarily located in the Golgi apparatus. glycoforum.gr.jpbiorxiv.orgmdpi.com These enzymes, most of which are type II transmembrane proteins, are strategically organized within the Golgi cisternae to facilitate the sequential modification of the growing polysaccharide chain. mdpi.combiologists.com

The process begins with the formation of a precursor polysaccharide chain composed of repeating disaccharide units of glucuronic acid (GlcA) and N-acetylglucosamine (GlcNAc). glycoforum.gr.jp This backbone then undergoes a series of modifications in a stepwise manner: glycoforum.gr.jpnih.gov

N-deacetylation and N-sulfation: A key initial step is the removal of acetyl groups from GlcNAc residues by N-deacetylase/N-sulfotransferases (NDSTs), followed by the addition of a sulfate group to the newly exposed amino group, forming N-sulfoglucosamine (GlcNS). nih.gov This modification is critical as most subsequent enzymes act on regions containing GlcNS. nih.gov

Epimerization: The C5 epimerase (GLCE) converts some GlcA residues into their epimer, iduronic acid (IdoA). nih.govfrontiersin.org

O-Sulfation (2-O, 6-O): Subsequently, O-sulfotransferases catalyze the addition of sulfate groups at various positions. The 2-O-sulfotransferase (HS2ST) adds sulfate to the C2 position of IdoA and, less commonly, GlcA residues. nih.gov The 6-O-sulfotransferases (HS6STs) add sulfate to the C6 position of glucosamine residues. nih.gov

3-O-Sulfation: The final and rarest modification is the transfer of a sulfo group to the 3-hydroxyl (3-OH) position of a glucosamine unit. biorxiv.orgnih.gov This reaction is catalyzed by a family of enzymes known as heparan sulfate D-glucosaminyl 3-O-sulfotransferases (HS3STs or 3-OSTs). pnas.orgnih.govnih.gov The universal sulfate donor for this reaction is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). rsc.orghmdb.ca

The localization of these modifying enzymes within the Golgi compartments (e.g., cis-, medial-, trans-Golgi) is dynamic and can shift, influencing the final structure of the heparan sulfate chain. biorxiv.org While there is a general hierarchical sequence, some studies suggest that 3-O-sulfation may not always be the final step and can occur in a non-hierarchical manner depending on the context. nih.gov This intricate and regulated enzymatic assembly line within the Golgi ensures the generation of highly specific heparan sulfate structures. portlandpress.comfrontiersin.org

Table 1: Key Enzymes in Heparan Sulfate Biosynthesis

Enzyme FamilyAbbreviationFunction in HS BiosynthesisCellular Location
N-Deacetylase/N-SulfotransferasesNDSTsRemoves acetyl groups from GlcNAc and adds sulfate groups to the resulting amino groups. nih.govGolgi Apparatus
C5 EpimeraseGLCEConverts D-glucuronic acid (GlcA) to L-iduronic acid (IdoA). nih.govfrontiersin.orgGolgi Apparatus
2-O-SulfotransferaseHS2ST1Transfers sulfate to the C2 position of IdoA or GlcA residues. nih.govportlandpress.comGolgi Apparatus
6-O-SulfotransferasesHS6STsTransfers sulfate to the C6 position of glucosamine residues. nih.govportlandpress.comGolgi Apparatus
3-O-SulfotransferasesHS3STs (3-OSTs)Transfers sulfate to the C3 position of glucosamine residues. portlandpress.comnih.govGolgi Apparatus

Contribution to the "Sulfation Code" Generation

The concept of a "sulfation code" posits that the specific pattern of sulfate groups along the heparan sulfate chain dictates its biological function by creating unique binding sites for specific proteins. pnas.org The 3-O-sulfation of glucosamine residues is a critical component of this code, generating rare but highly significant structural motifs that confer functional specificity to the HS chain. nih.govnih.gov

Although 3-O-sulfated disaccharides constitute less than 1% of the total disaccharides in heparan sulfate, their presence has profound biological consequences. glycoforum.gr.jp This is underscored by the fact that mammals possess the largest family of HS-modifying enzymes dedicated to this single modification: seven distinct 3-OST isoforms. nih.govpnas.orgnih.gov Each 3-OST isoform exhibits unique substrate specificity, recognizing and modifying glucosamine residues based on the surrounding sugar types and their sulfation patterns. nih.govnih.govnih.gov This enzymatic diversity is the primary mechanism for generating a variety of 3-O-sulfated structures, each with a distinct biological role. pnas.org

The functional specificity endowed by 3-O-sulfation is well-documented:

Anticoagulation: HS modified by 3-OST-1 gains a high affinity for the serine protease inhibitor antithrombin. pnas.orgglycoforum.gr.jp This interaction is the basis for the anticoagulant activity of the pharmaceutical heparin. pnas.org

Viral Entry: In contrast, HS modified by 3-OST-3 (and other isoforms, excluding 3-OST-1) creates a specific binding site for glycoprotein (B1211001) D of the herpes simplex virus 1 (HSV-1), which is essential for the virus to enter host cells. pnas.orgpnas.orgnih.gov

Tau Pathology: The 3-O-sulfated HS structure has been identified as a specific interaction partner for the tau protein. frontiersin.org This interaction is implicated in the cellular uptake and phosphorylation of tau, suggesting a role for 3-O-sulfation in the progression of tauopathies like Alzheimer's disease. frontiersin.org

The ability of different 3-OST isoforms to create functionally distinct HS molecules highlights the importance of 3-O-sulfation in translating the "sulfation code" into precise biological outcomes. pnas.orgnih.gov By installing a sulfate group at a specific position within a defined saccharide sequence, these enzymes create high-affinity binding sites that recruit specific protein partners, thereby modulating a wide range of physiological and pathological processes. pnas.orgpnas.org

Molecular Recognition and Biological Functionalities of D Glucosamine 3 Sulfated Glycans

D-Glucosamine 3-Sulfate as a Critical Recognition Motif in Heparan Sulfate (B86663)

D-Glucosamine 3-sulfate acts as a critical recognition motif within heparan sulfate, a complex linear polysaccharide found on the cell surface and in the extracellular matrix of virtually all animal cells. nih.govoup.com While HS chains are ubiquitously involved in regulating biological processes through interactions with proteins, the addition of a sulfate group to the 3-OH position of a glucosamine (B1671600) residue is a particularly significant modification. nih.govbiosynth.com This sulfation event is relatively uncommon compared to other HS modifications like N-, 2-O-, and 6-O-sulfation. nih.govfrontiersin.org Its rarity underscores its importance in creating highly specific binding sites that are not widely present, allowing for precise biological control. nih.gov

The presence of D-glucosamine 3-sulfate transforms a segment of the heparan sulfate chain into a specific epitope recognized by certain protein ligands. nih.govresearchgate.net This modification was first identified as a key determinant for the interaction between heparin and antithrombin, which is fundamental to its anticoagulant activity. nih.govpnas.org Later research revealed its role in mediating the entry of viruses like Herpes Simplex Virus type 1 (HSV-1) into host cells. nih.gov The prevalence of this modification can vary significantly depending on the tissue and cell source, highlighting its specialized function. nih.gov For instance, heparan sulfate from endothelial cells contains approximately one 3-O-sulfate group per 100 disaccharides, whereas in heparan sulfate from Reichert's basement membrane, 5 to 10% of disaccharides contain this modification. nih.gov

Table 1: Prevalence of D-Glucosamine 3-Sulfate in Heparan Sulfate from Various Sources This table is interactive. You can sort the data by clicking on the column headers.

Source of Heparan Sulfate Prevalence of 3-O-Sulfated Glucosamine Reference
Endothelial Cells ~1 per 100 disaccharides nih.gov
Reichert's Basement Membrane 5-10% of disaccharides nih.gov
Engelbreth-Holm-Swarm Mouse Tumor Not detected nih.gov

The installation of the 3-O-sulfate group is catalyzed by a family of seven heparan sulfate 3-O-sulfotransferases (HS3STs) in mammals, which is the largest group of sulfotransferases involved in HS biosynthesis. nih.govfrontiersin.org Each isoform exhibits distinct substrate specificities, generating different 3-O-sulfated sequences that can be recognized by different protein partners. pnas.orgnih.gov This enzymatic diversity allows for the generation of a wide array of specific recognition motifs, expanding the functional repertoire of heparan sulfate. nih.govpnas.org

Interactions with Specific Protein Ligands

The specificity of interactions between heparan sulfate and proteins is largely dictated by the precise pattern of sulfation along the polysaccharide chain. nih.govresearchgate.net The 3-O-sulfation of glucosamine residues is a prime example of how a rare modification can confer high-affinity and selective binding to specific protein ligands. nih.govresearchgate.net

The prototypical example is the binding of antithrombin (also known as antithrombin-III or AT-III), a serpin that regulates blood coagulation enzymes. pnas.org High-affinity binding of antithrombin requires a specific pentasaccharide sequence within heparin/HS that contains a central 3-O-sulfated glucosamine residue. nih.govpnas.org The removal of this single 3-O-sulfate group results in a dramatic reduction in binding affinity, demonstrating its critical role in the interaction. nih.gov

Different isoforms of HS3STs create distinct 3-O-sulfated motifs, leading to varied protein binding specificities. frontiersin.org For example:

HS3ST1 and HS3ST5 generate the antithrombin-binding motif. frontiersin.org

HS3ST2, HS3ST3A, HS3ST3B, HS3ST4, and HS3ST6 produce binding sites for the herpes simplex virus-1 (HSV-1) glycoprotein (B1211001) D (gD), facilitating viral entry. frontiersin.org

HS3ST3A has been shown to sulfate N-unsubstituted glucosamine residues, creating novel tetrasaccharide structures like ΔUA2S-GlcNS-IdoUA2S-GlcNH₂3S and ΔUA2S-GlcNS-IdoUA2S-GlcNH₂3S6S. nih.gov

This enzymatic diversity allows a cell to express a specific HS3ST isoform to generate a particular HS structure capable of interacting with a specific protein ligand, thereby controlling a distinct biological process. nih.govnih.gov The binding depends on the complementarity between positively charged amino acids in the protein and the negatively charged sulfate and carboxyl groups in the polysaccharide chain. nih.gov

The 3-O-sulfation of glucosamine not only adds a critical charge for electrostatic interactions but also induces significant conformational changes in the heparan sulfate chain, which are crucial for specific ligand recognition and binding. nih.govpnas.org The conformation of the sugar backbone, particularly the flexibility of iduronic acid residues, plays a vital role in how the sulfated sequence is presented to a protein ligand. nih.govphysiology.org

Structural studies have revealed that different HS3ST isoforms stabilize distinct conformations in their saccharide substrates. nih.govpnas.org For example, when binding to HS3ST-1, the iduronic acid residue on the reducing side of the acceptor glucosamine adopts a chair conformation (¹C₄). nih.govphysiology.org In contrast, when a similar substrate binds to HS3ST-3, this same residue is found in a skew boat conformation (²S₀). nih.govphysiology.org These conformational differences in the HS backbone, dictated by the specific HS3ST isoform, result in the generation of structurally distinct 3-O-sulfated products that are then recognized by different protein partners. nih.govpnas.org

Furthermore, molecular dynamics simulations have shown that the presence of a 3-O-sulfated glucosamine residue, particularly when flanked by iduronic acid residues, can induce a unique compact, 'C'-shaped topology in the hexasaccharide. nih.gov This is distinct from the canonical linear, helical form typically associated with heparan sulfate. nih.gov This induced compact structure can create a specific "sulfation code" that is recognized by protein targets, contributing to the specificity of the interaction. nih.gov The binding of heparin containing the 3-O-sulfated pentasaccharide to antithrombin is known to induce a conformational change in the protein itself, which is essential for its anticoagulant activity. frontiersin.org

Role in Glycosaminoglycan-Mediated Biological Processes (at a molecular level)

The creation of specific protein-binding sites by D-glucosamine 3-sulfation allows this modification to play a central role in various glycosaminoglycan-mediated biological events, from regulating blood coagulation to enabling viral infection and modulating cell behavior. nih.govfrontiersin.orgoup.comnih.gov

The most well-characterized function of D-glucosamine 3-sulfate is its indispensable role in the anticoagulant activity of heparin. nih.govbiosynth.com Heparin exerts its primary anticoagulant effect by binding to and activating antithrombin, which then inhibits thrombin and other coagulation proteases like Factor Xa. pnas.orgdiva-portal.org This interaction is highly specific and depends on a unique pentasaccharide sequence within the heparin polymer. nih.govpnas.org

The minimal high-affinity antithrombin-binding sequence has been identified as GlcNAc/NS(6S)-GlcA-GlcNS(3S,6S)-IdoA(2S)-GlcNS(6S). nih.govpnas.org The central residue of this sequence is a 3-O-sulfated N-sulfoglucosamine (GlcNS3S). nih.govresearchgate.net This 3-O-sulfate group, installed by the enzyme HS3ST1, is absolutely critical for high-affinity binding to antithrombin. nih.govnih.gov Its absence leads to a massive decrease in binding affinity and a near-total loss of anticoagulant activity. pnas.orgnih.gov The 3-O-sulfate group, along with the 6-O-sulfate group on the first residue, accounts for the majority of the binding energy in the heparin-antithrombin interaction. nih.govresearchgate.net

Table 2: Components of the Antithrombin-Binding Pentasaccharide in Heparin This table is interactive. You can sort the data by clicking on the column headers.

Position Residue Key Sulfation Groups Criticality for Binding Reference
-2 N-acetylglucosamine / N-sulfoglucosamine 6-O-sulfate High nih.govresearchgate.net
-1 Glucuronic acid - Moderate nih.gov
0 N-sulfoglucosamine 3-O-sulfate , 6-O-sulfate (dispensable) Essential nih.govresearchgate.netpnas.org
+1 Iduronic acid 2-O-sulfate High nih.gov

Beyond coagulation, D-glucosamine 3-sulfate motifs are key players in various cellular recognition events. nih.govrupress.org A prominent example is its role in viral pathogenesis. Specific 3-O-sulfated heparan sulfate structures on the cell surface act as entry receptors for Herpes Simplex Virus type 1 (HSV-1). nih.govrupress.org The viral envelope glycoprotein D (gD) binds directly to a distinct 3-O-sulfated HS sequence, an interaction that is a prerequisite for viral fusion with the host cell membrane. oup.comscielo.br This binding motif is different from the antithrombin-binding sequence and is generated by several other HS3ST isoforms (HS3ST2, 3A, 3B, 4, 5, and 6). frontiersin.orgoup.com The structure mediating this interaction often involves a 3-O-sulfated, N-unsubstituted glucosamine residue. rupress.orgdiva-portal.orgscielo.br

This modification is also implicated in other cellular processes, including cell division, adhesion, and signaling, by mediating specific interactions with growth factors and morphogens. nih.govscielo.br For example, the protein Neuropilin-1 (Nrp-1), involved in axon guidance and angiogenesis, has been shown to bind preferentially to HS containing 3-O-sulfate groups generated by HS3ST-1 or HS3ST-2. nih.govfrontiersin.org The regulation of these recognition events through the controlled expression of specific HS3ST isoforms provides a sophisticated mechanism for cells to modulate their responses to extracellular cues. nih.govnih.gov

Modulation of Signaling Pathways

The sulfation of D-glucosamine at the 3-O position within heparan sulfate (HS) chains is a rare but functionally critical modification that dictates specific interactions with a variety of protein ligands, thereby modulating a range of biological activities and signaling pathways. nih.govwikipedia.org This modification is catalyzed by a family of seven heparan sulfate 3-O-sulfotransferases (HS3STs) in mammals, and the resulting 3-O-sulfated motifs create highly specific binding sites that are not recognized by proteins that bind to more commonly sulfated regions of heparan sulfate. nih.govfrontiersin.org Dysregulation of HS3ST expression and the subsequent alteration in 3-O-sulfation patterns have been implicated in various pathological conditions, particularly cancer, by impacting pathways that control cell proliferation, survival, and differentiation. frontiersin.orgnih.gov

Role in Cancer and Growth Factor Signaling

The expression of HS3STs is frequently altered in cancerous tissues, leading to either tumor-promoting or suppressive effects depending on the specific enzyme, cancer type, and cellular context. nih.govfrontiersin.org These enzymes modulate key signaling pathways that are crucial for tumorigenesis.

VEGF, ERK, and Akt Signaling: The 3-O-sulfation of heparan sulfate can significantly enhance pro-angiogenic and survival pathways. For instance, high expression of HS3ST3B in leukemia cells has been linked to the activation of Vascular Endothelial Growth Factor (VEGF)-dependent signaling. frontiersin.org This is thought to occur by improving the interaction between VEGF, its receptors, and the co-receptor Neuropilin-1 (Nrp1), which has been identified as a preferential ligand for 3-O-sulfated HS. frontiersin.orgcore.ac.uk This enhanced binding facilitates the activation of downstream pathways, including the ERK1/2 and Akt signaling cascades, which promote cell proliferation and survival. nih.govresearchgate.net Studies in acute myeloid leukemia (AML) have shown that HS3ST3B1 contributes to disease progression by inducing VEGF expression and activating ERK and Akt. researchgate.net

Wnt/β-catenin and Notch Signaling: The HS3ST family of enzymes has been shown to influence signaling pathways critical for cell fate and invasiveness. Overexpression of HS3ST2 in cancer cells can lead to the upregulation of Erk1/2 and β-catenin signaling, promoting a pro-invasive phenotype. frontiersin.orgnih.gov In leukemia cells, high levels of HS3ST3B are associated with the activation of Notch-1 signaling, in addition to the ERK1/2 and Akt pathways. frontiersin.orgnih.gov Furthermore, specific 3-O-sulfotransferase isoforms are believed to play a role in neurogenic signaling regulated by Notch. glycoforum.gr.jp

TGF-β and PDGF-Rβ Signaling: The 3-O-sulfation of glucosamine is also implicated in pathways governing cell transition and chemoresistance. HS3ST3B1 has been identified as a regulator of Transforming Growth Factor-beta (TGF-β)-mediated epithelial-to-mesenchymal transition (EMT) in non-small cell lung cancer. frontiersin.orgresearchgate.net In breast cancer, HS3ST3B1 has been found to promote chemo-resistance through the activation of the Platelet-Derived Growth Factor Receptor-β (PDGF-Rβ) pathway. preprints.org

Modulation of Cell Differentiation and Apoptosis

Beyond its role in growth factor signaling, D-glucosamine 3-sulfation can trigger signaling cascades that control fundamental cellular processes like differentiation and programmed cell death.

Fas Signaling in Stem Cells: A novel role for 3-O-sulfated HS has been identified in the differentiation of mouse embryonic stem cells (mESCs). An increase in a specific 3-O-sulfated HS epitope, recognized by the antibody HS4C3, was found to mediate the activation of the Fas signaling pathway. nih.govplos.org This process involves the interaction of the HS4C3-binding epitope with the Fas receptor, leading to its translocation to the cell surface, activation of caspase-3, and subsequent degradation of the pluripotency factor Nanog, ultimately promoting mESC differentiation. plos.orgfrontiersin.org This demonstrates that 3-O-sulfation can directly initiate a signaling cascade independent of traditional growth factor co-receptor functions.

Apoptosis Regulation: Overexpression of certain sulfotransferases, such as HS3ST2, 3B, and 4, in breast cancer cells has been shown to increase the expression of anti-apoptotic proteins like XIAP and survivin. nih.gov This contributes to enhanced cell survival and resistance to apoptosis. nih.gov

Inhibition of Inflammatory Signaling by Glucosamine Sulfate

While the specific 3-O-sulfated residue within a glycan chain modulates signaling as described above, glucosamine sulfate as a monosaccharide has also been shown to influence intracellular signaling, particularly pathways related to inflammation. In the context of osteoarthritis research, glucosamine has been found to inhibit the Interleukin-1β (IL-1β)-induced activation of the Nuclear Factor-kappa B (NF-κB) pathway in human chondrocytes. openaccessjournals.comopenaccessjournals.comnih.gov This inhibition prevents the nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory mediators. openaccessjournals.comnih.gov Studies have also demonstrated that glucosamine can affect mitogen-activated protein kinase (MAPK) signaling by inhibiting the phosphorylation of p38 and JNK in chondrocytes. nih.gov In lung cancer cells, glucosamine has been observed to suppress the PI3K/AKT and MAPK/ERK pathways. spandidos-publications.com

Data Tables

Table 1: Signaling Pathways Modulated by 3-O-Sulfated Heparan Sulfate

Signaling Pathway Key Enzyme(s) (HS3ST isoform) Biological Context / Cell Type Key Outcomes Citations
VEGF / ERK / Akt HS3ST3B / HS3ST3B1 Leukemia, Cancer Cells Promotes angiogenesis, cell proliferation, and survival. nih.gov, frontiersin.org, researchgate.net
Wnt / β-catenin HS3ST2 Cancer Cells Promotes pro-invasive phenotype. nih.gov, frontiersin.org, wikipedia.org
Notch HS3ST3B Leukemia Cells Activation of Notch-1, contributing to tumor promotion. nih.gov, frontiersin.org, glycoforum.gr.jp
TGF-β HS3ST3B1 Non-Small Cell Lung Cancer Regulates Epithelial-to-Mesenchymal Transition (EMT). frontiersin.org, researchgate.net
PDGF-Rβ HS3ST3B1 Breast Cancer Cells Promotes chemo-resistance. preprints.org
Fas Signaling 3OSTs (unspecified) Mouse Embryonic Stem Cells Induces differentiation via caspase-3 activation and Nanog degradation. nih.gov, frontiersin.org, plos.org

Table 2: Detailed Research Findings on Signaling Modulation

Study Focus Model System Key Finding Citations
HS3STs in Cancer Breast Cancer Cells (MDA-MB-231) Overexpression of HS3ST2, 3B, and 4 activated Akt and NF-κB pathways and increased levels of anti-apoptotic proteins XIAP and survivin. nih.gov
HS3ST3B1 in Leukemia Acute Myeloid Leukemia (AML) Cells HS3ST3B1 promoted AML progression by inducing VEGF expression and subsequently activating ERK and AKT signaling. researchgate.net
HS3ST2 and Invasiveness Cancer Cells Expression of HS3ST2 upregulated Erk1/2 and β-catenin signaling, leading to increased expression of genes involved in invasiveness. nih.gov, frontiersin.org
3-O-Sulfation and Stem Cell Differentiation Mouse Embryonic Stem Cells (mESCs) An increase in the HS4C3 antibody-recognized 3-O-sulfated epitope activated Fas signaling, leading to differentiation. nih.gov, plos.org
Glucosamine Sulfate and Inflammation Human Osteoarthritic Chondrocytes Glucosamine sulfate inhibited IL-1β-induced activation and nuclear translocation of the NF-κB transcription factor. openaccessjournals.com, nih.gov
Glucosamine and Cancer Cell Signaling Lung Cancer Cells (A549) Glucosamine suppressed the PI3K/AKT and MAPK/ERK pathways and downstream phosphorylation of FOXO1 and FOXO3. spandidos-publications.com

Chemical and Chemoenzymatic Synthesis Methodologies

Challenges in Obtaining Homogeneous D-Glucosamine 3-Sulfated Structures

A primary motivation for developing synthetic methods is the immense difficulty in obtaining structurally homogeneous D-glucosamine 3-sulfated oligosaccharides from natural sources. caltech.edu Natural heparan sulfates are notoriously complex and heterogeneous, making the isolation of significant quantities of a single, defined sequence nearly impossible. researchgate.net Both chemoenzymatic and chemical synthesis routes, while powerful, present their own distinct challenges in achieving homogeneity.

Chemoenzymatic Challenges:

Enzyme Specificity: The high substrate specificity of sulfotransferases is a double-edged sword. While it allows for precise sulfation, it also means that the synthesis of a desired structure is entirely dependent on whether the enzyme recognizes the precursor oligosaccharide. nih.gov The action of 3-OSTs, for instance, can be heavily influenced by the sulfation pattern and the configuration of neighboring sugar units (e.g., glucuronic vs. iduronic acid). nih.gov

Enzyme Availability and Understanding: A full understanding of the substrate specificities for all HS biosynthetic enzymes is not yet complete, which can limit the rational design of synthetic pathways. nih.gov

Chemical Synthesis Challenges:

Stereocontrol: Controlling the stereochemistry of the glycosidic bond during the coupling of sugar units is a persistent challenge in carbohydrate synthesis.

Purification: Sulfated oligosaccharides are highly polar and often charged, making their purification by standard chromatographic methods difficult. The efficiency of solid-phase synthesis helps to mitigate this by simplifying the removal of excess reagents. purdue.edu

Reactivity: The inherent reactivity of different positions on the sugar ring must be carefully managed. For example, the presence of N-acetyl groups can significantly reduce the reactivity of glycosylation reactions, necessitating specialized strategies to achieve good yields. dauphinclean.fr

Development of Synthetic Libraries for Structure-Function Studies

To systematically investigate how specific sulfation patterns, including 3-O-sulfation, govern the biological activity of heparan sulfates, researchers have focused on creating synthetic libraries. These are large collections of well-defined, structurally diverse oligosaccharides that can be used to probe interactions with proteins and elucidate structure-activity relationships (SARs). caltech.educaltech.edu

The development of automated platforms has greatly accelerated the synthesis of these libraries, allowing for the generation of dozens of unique structures in a systematic manner. caltech.edudigitellinc.com For instance, a divergent approach was used to create a library of 47 HS tetrasaccharides with varied sulfation patterns by performing chemical modifications on a common precursor, followed by enzymatic 3-O-sulfation using 3-O-sulfotransferase-1. caltech.edu In another landmark achievement, an automated platform was used to generate the first comprehensive library of 64 HS tetrasaccharides, encompassing all possible combinations of 2-O, 6-O, and N-sulfation. caltech.edu Such libraries are invaluable tools for identifying specific sulfation motifs that are critical for mediating biological processes, from cell proliferation to blood coagulation. nih.govcaltech.edu

Library TypeSynthesis MethodNumber of CompoundsPurpose
HS Disaccharide Library Divergent chemical modification48Comprehensive SAR studies. caltech.edu
HS Tetrasaccharide Library Divergent chemoenzymatic modification47To provide insights into structural preferences of HS binding proteins. caltech.edu
HS Tetrasaccharide Library Automated chemical synthesis64To provide an unprecedented view into the sulfation code of GAGs. caltech.edu
Synthetic Oligosaccharide Library Chemical synthesisNot specifiedTo examine the substrate specificity of 3-OST3a. nih.gov

Advanced Analytical Methodologies for D Glucosamine 3 Sulfate Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the isolation and quantification of D-Glucosamine 3-sulfate from complex mixtures. The polarity and ionic nature of the sulfate (B86663) group present unique challenges that are addressed by specialized high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) techniques.

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography stands as a cornerstone for the analysis of sulfated carbohydrates. Due to the lack of a strong UV chromophore in D-Glucosamine 3-sulfate, its detection often requires specialized detectors or pre-column derivatization. Various HPLC modes, including reverse-phase and hydrophilic interaction liquid chromatography (HILIC), have been adapted for the analysis of this and related compounds.

Standard reverse-phase HPLC is generally unsuitable for highly polar compounds like D-Glucosamine 3-sulfate due to poor retention on non-polar stationary phases. To overcome this, ion-pairing reverse-phase HPLC (IP-RP-HPLC) is a widely adopted and powerful technique for the separation of charged analytes, including sulfated oligosaccharides. researchgate.net This method involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged analyte, thereby increasing its retention on a reverse-phase column.

The selection of the ion-pairing reagent is critical and depends on the specific analytical requirements. Reagents such as tributylamine and dibutylamine have been successfully used for the analysis of heparan sulfate oligosaccharides, which can contain 3-O-sulfated glucosamine (B1671600) residues. nih.govresearchgate.net For instance, the use of dibutylamine as an ion-pairing agent has been shown to be effective in the analysis of heparan sulfate disaccharides. researchgate.net The separation of sulfated N-cbz aminoglycosides has been optimized using triethylamine (TEA) at a pH of 8.3 with a gradient elution of acetonitrile. nih.gov

A typical IP-RP-HPLC method for sulfated carbohydrates would utilize a C18 column with a mobile phase consisting of an aqueous buffer containing the ion-pairing reagent and an organic modifier like acetonitrile. The gradient is then adjusted to achieve the desired separation.

Table 1: Illustrative IP-RP-HPLC Parameters for Sulfated Carbohydrate Analysis

Parameter Condition
Column C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Aqueous buffer with ion-pairing reagent (e.g., 15 mM dibutylamine acetate)
Mobile Phase B Acetonitrile
Gradient Linear gradient of Mobile Phase B
Flow Rate 1.0 mL/min
Temperature 30-40 °C

| Detection | Mass Spectrometry (MS) or Charged Aerosol Detection (CAD) |

Given that D-Glucosamine 3-sulfate lacks a UV chromophore, Corona Charged Aerosol Detection (CAD) offers a sensitive and universal detection method. wikipedia.org The principle of CAD involves the nebulization of the HPLC eluent to form an aerosol, from which the solvent is evaporated, leaving behind analyte particles. These particles are then charged by a corona discharge, and the resulting charge is measured by an electrometer. The signal is proportional to the mass of the non-volatile analyte, making it a valuable tool for the quantification of carbohydrates. wikipedia.orglcms.cz

CAD is compatible with gradient elution, a significant advantage over refractive index detection. wikipedia.org Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with CAD has emerged as an effective platform for the direct analysis of complex carbohydrates without the need for derivatization. mdpi.com This combination is particularly well-suited for separating and detecting polar analytes like sulfated sugars. The polymer-based amino column, Asahipak NH2P-50 4E, is noted for its low "bleeding," which results in a stable baseline with minimal noise when using a CAD detector. shodexhplc.com

Table 2: Example HILIC-CAD Method Parameters for Carbohydrate Analysis

Parameter Condition
Column HILIC (e.g., ZIC-HILIC, Asahipak NH2P-50)
Mobile Phase A Acetonitrile
Mobile Phase B Aqueous buffer (e.g., Ammonium formate)
Gradient Gradient elution from high to low organic content
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 30 - 40 °C
CAD Nebulizer Temp. 35 °C
CAD Evaporation Temp. 50 °C

| CAD Gas Pressure | 35 psi |

Refractive Index (RI) detection is another universal detection method that can be employed for the analysis of D-Glucosamine 3-sulfate. The RI detector measures the difference in the refractive index between the mobile phase and the eluent containing the analyte. shimadzu.comscioninstruments.com A significant limitation of RI detection is its incompatibility with gradient elution, as changes in the mobile phase composition will alter the refractive index and cause significant baseline drift. shimadzu.com Therefore, isocratic elution is required, which can limit the ability to separate complex mixtures. scioninstruments.com

Furthermore, RI detectors are sensitive to temperature and pressure fluctuations, which necessitates a stable operating environment for a steady baseline. shimadzu.com Despite these limitations, RI detection is a viable option for the quantitative analysis of sugars when a suitable isocratic separation method can be developed. jasco-global.com

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) is a planar chromatographic technique that offers several advantages for the analysis of amino sugars, including high sample throughput and the ability to analyze multiple samples simultaneously. For compounds like D-Glucosamine 3-sulfate, which lack a chromophore, post-chromatographic derivatization with a suitable reagent allows for visualization and quantification.

While specific HPTLC methods for D-Glucosamine 3-sulfate are not extensively documented in the public domain, methods for related amino acids and amino sugars can be adapted. A common approach involves separation on silica gel HPTLC plates followed by derivatization with ninhydrin, a reagent that reacts with primary amino groups to produce a colored product.

Table 3: General HPTLC Method Parameters for Amino Sugar Analysis

Parameter Description
Stationary Phase HPTLC silica gel 60 F254 plates
Mobile Phase A mixture of solvents such as n-butanol, acetic acid, and water
Sample Application Automated band-wise application
Development In a saturated twin-trough chamber
Derivatization Spraying with or dipping in a ninhydrin solution followed by heating

| Detection | Densitometric scanning at a specific wavelength (e.g., 550 nm for ninhydrin derivatives) |

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of the identity of D-Glucosamine 3-sulfate. These methods provide detailed information about the molecular structure, functional groups, and mass of the compound.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of D-Glucosamine 3-sulfate, IR spectroscopy can confirm the presence of key functional groups such as hydroxyl (-OH), amine (-NH2), and sulfate (-SO3) groups. The S=O stretching vibration of the sulfate ester typically appears as a strong band around 1230 cm-1 in the IR spectrum of glycosaminoglycans. nih.gov Cryogenic Infrared Multiphoton Dissociation (IRMPD) spectroscopy has been used to obtain diagnostic signatures of protonated glucosamine 3-sulfate, allowing for its differentiation from other positional isomers like glucosamine 6-sulfate. ru.nl

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For D-Glucosamine 3-sulfate, 1H and 13C NMR would reveal the chemical shifts and coupling constants of the protons and carbons in the pyranose ring, confirming the position of the sulfate group at the C3 position. While a specific, publicly available, fully assigned NMR spectrum for D-Glucosamine 3-sulfate is not readily found, the spectra of D-glucosamine and its other derivatives serve as a reference for interpreting the expected shifts. researchgate.netnih.govnih.gov The presence of the sulfate group is expected to induce a downfield shift in the signals of the adjacent protons and carbons.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For D-Glucosamine 3-sulfate, mass spectrometry would confirm the molecular weight of 259.23 g/mol . researchgate.net High-resolution mass spectrometry can provide the exact mass, which aids in confirming the elemental formula (C6H13NO8S). researchgate.net Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and obtain structural information based on the fragmentation pattern. This is particularly useful in distinguishing between isomers. For instance, electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a sensitive technique for the analysis of sulfated carbohydrates. nih.gov A method using precolumn derivatization with o-phthalaldehyde/3-mercaptopropionic acid followed by LC-MS/MS has been developed for the determination of glucosamine in biological samples. nih.gov

Table 4: Summary of Spectroscopic and Spectrometric Data for D-Glucosamine 3-Sulfate

Technique Expected Observation
FTIR Characteristic bands for -OH, -NH2, and S=O (around 1230 cm-1) stretching vibrations.
NMR (1H, 13C) Signals corresponding to the glucopyranose ring structure with downfield shifts for nuclei near the C3-sulfate group.

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of 259.23 g/mol . Fragmentation pattern provides structural information. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of D-glucosamine 3-sulfate and its parent oligosaccharides. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide critical information on the molecular structure.

1D ¹H NMR spectroscopy can reveal the anomeric configuration (α or β) of the glucosamine residue. researchgate.net The chemical shifts of the protons, particularly the anomeric proton (H1) and the proton at the sulfation site (H3), are highly sensitive to their chemical environment. The presence of a sulfate group at the C3 position induces noticeable changes in the chemical shifts of nearby protons compared to unsubstituted glucosamine. acs.org

2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unambiguous assignments. acs.orgmdpi.com HSQC correlates protons with their directly attached carbons or nitrogens, while HMBC reveals longer-range couplings between protons and carbons. For instance, an [¹H,¹⁵N] HSQC experiment can characterize the amine group, where the 3-O-sulfate group causes a significant shift in the ¹⁵N dimension, aiding in its confirmation. acs.org These experiments collectively allow for the precise determination of sulfation patterns and glycosidic linkages within a complex oligosaccharide. mdpi.com

Table 1: Comparative ¹H and ¹⁵N NMR Chemical Shifts for the Amine Groups of Glucosamine (GlcN) and D-Glucosamine 3-Sulfate (GlcN3S)

Compound Anomer ¹H Chemical Shift (ppm) ¹⁵N Chemical Shift (ppm)
GlcN α-NH₃⁺ 8.31 34.4
GlcN β-NH₃⁺ 8.44 32.9
GlcN3S α-NH₃⁺ 8.28 36.2
GlcN3S β-NH₃⁺ 8.39 34.5

Data sourced from a study conducted at -14.5 °C in 85% H₂O/15% acetone-d₆ at a room temperature pH of 3.6. acs.org

Mass Spectrometry (MS) Techniques (e.g., MALDI-MS)

Mass spectrometry (MS) is a central technique for determining the molecular weight and composition of GAG-derived oligosaccharides. However, the analysis of highly sulfated compounds like D-glucosamine 3-sulfate presents challenges, primarily due to the labile nature of the sulfate groups, which can be easily lost during the ionization process. nih.govoup.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is frequently employed for GAG analysis. nih.gov Special considerations are needed to successfully analyze these highly negatively charged molecules. The facile loss of sulfate moieties in the MALDI source has been a major limitation. oup.com Strategies to overcome this include the use of specific matrices, such as ionic liquids, which can reduce in-source decay and allow for the observation of intact molecular ions of heavily sulfated oligosaccharides. oup.com Derivatization techniques, such as permethylation, can also enhance sensitivity and provide information on linkages. mdpi.com

Tandem MS (MS/MS) experiments, often coupled with liquid chromatography (LC) for prior separation, are crucial for sequencing oligosaccharides. nih.gov Techniques like Collision-Induced Dissociation (CID) can fragment the molecule in a predictable manner, allowing for the determination of the sequence of sugar units and the location of sulfate groups. nih.gov Electrospray ionization (ESI) is another standard approach, typically used in negative ion mode, which is well-suited for the highly anionic nature of sulfated GAGs. nih.gov

Enzymatic Degradation and Disaccharide Analysis for 3-O-Sulfation Mapping

To determine the position of D-glucosamine 3-sulfate within a long heparan sulfate chain, a common strategy involves enzymatic degradation followed by analysis of the resulting fragments. glycoforum.gr.jp This "bottom-up" approach uses a cocktail of bacterial enzymes, known as heparin lyases (I, II, and III), which cleave the polysaccharide chain at specific sites. glycoforum.gr.jpnih.gov

These enzymes act via a β-elimination mechanism, breaking the glycosidic linkages and introducing a double bond at the non-reducing end of the newly formed uronic acid. glycoforum.gr.jp The resulting mixture of disaccharides can then be separated and quantified, typically using High-Performance Liquid Chromatography (HPLC) or LC-MS. oup.com

Crucially, the presence of a 3-O-sulfate group on a glucosamine residue can render the adjacent glycosidic linkage resistant to cleavage by certain heparin lyases. nih.govnih.gov This resistance results in the generation of larger, "resistant" tetrasaccharide fragments instead of the expected disaccharides. nih.gov The identification and structural characterization of these specific tetrasaccharides (e.g., ΔUA-GlcNSO₃-IdoA(2S)-GlcNSO₃(3S)) provide definitive evidence for the location of the 3-O-sulfated glucosamine residue within the original polysaccharide sequence. nih.govnih.gov This enzymatic mapping is a cornerstone of HS sequencing and understanding its structure-function relationships.

Stability Considerations during Analytical Procedures

The analysis of D-glucosamine 3-sulfate requires careful attention to the stability of the molecule throughout the experimental workflow. Glucosamine sulfate itself can be unstable under normal conditions of temperature and humidity, with degradation occurring rapidly, especially at non-acidic pH. google.com For instance, at 25°C and 60% relative humidity, signs of degradation in glucosamine sulfate can appear within hours. google.com

During analytical procedures such as enzymatic digestion, chromatography, and sample storage, precise control of conditions is necessary to prevent structural alterations. The 3-O-sulfate group, in particular, introduces specific instabilities that must be managed.

A significant stability concern for D-glucosamine 3-sulfate, especially when it is located at the reducing end of an oligosaccharide, is its lability under basic conditions. nih.gov This instability is due to a base-catalyzed degradation process known as a "peeling reaction." nih.gov

The peeling reaction proceeds via a β-elimination mechanism. In an alkaline environment, the proton at the C2 position of the reducing-end sugar becomes acidic and can be removed. nih.gov This leads to the elimination of the substituent at the C3 position—in this case, the sulfate group. nih.gov The reaction results in the stepwise loss of monosaccharide units from the reducing terminus of the glycan. researchgate.netnih.gov This degradation can lead to the formation of analytical artifacts and an underestimation of the quantity of the 3-O-sulfated structures. researchgate.net Studies have shown that 3-O-sulfated oligosaccharide standards are highly labile under basic conditions, but this degradation can be minimized by storing the compounds in a slightly acidic buffer, such as a phosphate buffer at pH 3. nih.gov

Theoretical and Computational Investigations of D Glucosamine 3 Sulfate

Molecular Modeling of Sulfated Glycan Conformations

Molecular modeling, particularly through molecular dynamics (MD) simulations, has been instrumental in understanding the conformational dynamics of sulfated glycans like D-Glucosamine 3-sulfate. These simulations reveal that the conformation of sulfated glycans is not static but rather a dynamic interplay of various forms.

The flexibility of oligosaccharides is primarily concentrated around the glycosidic linkages, allowing for transitions between different conformational states on a nanosecond timescale. diva-portal.org Computational models often simplify these complex molecules by focusing on the degrees of freedom at these linkages, as they dominate the conformational flexibility. mit.edu

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules from first principles. scispace.commdpi.com It has been applied to study glucosamine (B1671600) and its sulfated derivatives to understand their intrinsic properties.

Electronic Structure Analysis

DFT calculations, such as those using the B3LYP functional with a 6-31G basis set, have been employed to analyze the electronic structure of glucosamine and its salts, including glucosamine sulfate (B86663). tsijournals.comtsijournals.com These studies compute properties like net atomic charges, bond lengths, dipole moments, and total energies. tsijournals.comtsijournals.com

A key finding is the significant redistribution of charges on glucosamine sulfate compared to glucosamine and its other salts. tsijournals.comtsijournals.com The charge distribution in glucosamine sulfate spans a wider range, which is believed to contribute to its stability and high reactivity. tsijournals.comtsijournals.com This wider charge separation, with both highly positive and negative atomic centers, suggests a greater potential for interaction with other molecules. The total energy calculations from these DFT studies further support the enhanced stability and reactivity of the sulfated form. tsijournals.comtsijournals.com

Quantum Chemical Descriptors for Reactivity

Quantum chemical descriptors derived from DFT calculations provide a quantitative measure of a molecule's reactivity. researchgate.netmdpi.comrsc.org These descriptors include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the ability of a molecule to donate electrons.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the ability of a molecule to accept electrons.

Energy Gap (EHOMO - ELUMO): A smaller gap generally indicates higher reactivity.

Hardness (η) and Softness (S): These global reactivity descriptors quantify the resistance to change in electron distribution.

Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons.

Electrophilicity Index (ω): A measure of the electrophilic character of a species. researchgate.net

Studies on glucosamine sulfate have utilized these descriptors to explain its reactivity. The calculated electronic properties, such as the distribution of atomic charges and the energies of frontier molecular orbitals, provide a theoretical basis for its observed biological activity. tsijournals.comtsijournals.com For instance, the presence of positively charged hydrogen atoms and negatively charged oxygen atoms indicates potential sites for electrophilic and nucleophilic attack, respectively. tsijournals.com The application of these descriptors helps in building quantitative structure-activity relationship (QSAR) models to predict the biological activity of related compounds. redalyc.org

Molecular Docking and Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the molecular basis of interaction and for drug design.

Ligand-Protein Binding Simulations

Molecular docking simulations have been used to investigate the binding of D-Glucosamine 3-sulfate (G3S) and related compounds to various protein targets. explorationpub.comnih.govcitedrive.com These studies aim to elucidate the structural basis for these interactions and to predict the binding affinity. explorationpub.comresearchgate.net

For example, the interaction of G3S with cytochrome P450 2C9 (CYP2C9) has been studied using molecular docking. explorationpub.com The simulations showed that G3S binds within the active site pocket, in proximity to the heme group. However, compared to other compounds, it formed fewer interacting bonds, which correlated with a lower binding affinity as indicated by higher interaction energy values. explorationpub.com

In another study, glucosamine sulfate was docked with matrix metalloproteinase-3 (MMP-3), MMP-9, and interleukin-4 (IL-4), all of which are implicated in osteoarthritis. nih.govcitedrive.com The results indicated a good binding affinity and stable interactions with these target proteins, suggesting a potential inhibitory effect. nih.govcitedrive.comresearchgate.net The binding free energy (ΔG) can be estimated from these simulations, providing a quantitative measure of the strength of the protein-ligand interaction. mdpi.com

Computational Analysis of Sulfation Mechanisms

Computational methods are also employed to understand the enzymatic reactions that lead to the sulfation of glucosamine. Sulfotransferases are the enzymes responsible for transferring a sulfuryl group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the glucosamine substrate. plos.orgnih.gov

Molecular dynamics simulations of the N-sulfotransferase domain of NDST1 (N-deacetylase N-sulfotransferase 1) have provided insights into the N-sulfation mechanism. plos.orgnih.gov Although this concerns N-sulfation rather than 3-O-sulfation, the principles of using computational methods to study the sulfation process are similar. These simulations can identify key amino acid residues in the enzyme's active site that are crucial for binding the glycan substrate and the PAPS cofactor, as well as for stabilizing the transition state of the reaction. plos.orgnih.gov For example, specific lysine (B10760008) and histidine residues have been implicated in both glycan binding and the catalytic activity of the enzyme. plos.orgnih.gov

The biosynthesis of 3-O-sulfated heparan sulfate is carried out by heparan sulfate 3-O-sulfotransferases, which exist in several isoforms. physiology.org Computational studies can complement experimental work, such as X-ray crystallography, to understand the substrate specificity of these different isoforms and how they recognize and sulfate specific glucosamine residues within a heparan sulfate chain. physiology.org Furthermore, computational approaches can help to rationalize observations from experimental studies, such as the discovery of a peeling reaction that can degrade HS oligosaccharides containing a 3-O-sulfated glucosamine at the reducing end under certain conditions. acs.org

Future Directions in D Glucosamine 3 Sulfate Research

Elucidating Undiscovered Biological Functions of Specific 3-O-Sulfation Motifs

The 3-O-sulfation of D-glucosamine, a key modification in heparan sulfate (B86663), is known to be crucial for the anticoagulant activity of heparin and for mediating the entry of Herpes Simplex Virus (HSV) into host cells. nih.govfrontiersin.org However, beyond these well-established roles, the broader biological significance of specific 3-O-sulfation motifs remains largely unexplored. frontiersin.org The existence of seven different heparan sulfate 3-O-sulfotransferase (HS3ST) isoforms in mammals, each with distinct expression patterns and substrate specificities, suggests a wider range of functions than currently appreciated. nih.govphysiology.org

Emerging evidence points to the involvement of 3-O-sulfated heparan sulfate in diverse processes such as cancer progression, neuronal development, and cell differentiation. nih.govfrontiersin.org For instance, aberrant expression of HS3STs has been observed in various cancers, hinting at their role in tumorigenesis. frontiersin.org Furthermore, specific 3-O-sulfated motifs are implicated in axon guidance, neuron growth, and the regulation of progenitor cell expansion. physiology.org A number of proteins that require a 3-O-sulfated heparan sulfate epitope for binding and activity have been identified, including neuropilin-1, cyclophilin B, and the receptor for advanced glycation end products (RAGE). pnas.org

Future research will likely focus on identifying the full spectrum of proteins that interact with these specific 3-O-sulfated motifs and elucidating the downstream signaling pathways they modulate. This will require the development of sophisticated tools to probe these interactions in a high-throughput manner. Understanding the "sulfation code," where specific patterns of sulfation dictate protein binding and biological outcomes, is a key goal in this area. mdpi.com The discovery of new biological functions for 3-O-sulfation will provide critical insights into its roles in health and disease.

Advancements in High-Throughput Synthesis of Complex D-Glucosamine 3-Sulfated Oligosaccharides

A significant bottleneck in studying the structure-function relationships of 3-O-sulfated heparan sulfate has been the limited availability of structurally well-defined oligosaccharides. nih.govresearchgate.net Both purely chemical and chemoenzymatic approaches have been employed for their synthesis. While chemical synthesis can be laborious, especially for larger and more complex structures, chemoenzymatic methods, which utilize enzymes like glycosyltransferases and sulfotransferases, have emerged as a powerful alternative. nih.govresearchgate.net

Recent breakthroughs are paving the way for the high-throughput synthesis of these complex molecules. Automated glycan assembly (AGA) platforms are being developed to streamline the synthesis of heparan sulfate oligosaccharide libraries. researchgate.netchemspeed.comresearchgate.net These platforms use universal building blocks and rapid purification techniques to generate diverse arrays of sulfation patterns, which are invaluable for decoding the "sulfation code" and identifying sequences that modulate the activity of growth factors and chemokines. researchgate.netchemspeed.com

Furthermore, engineered enzymes with altered substrate specificities are being developed to create novel sulfated oligosaccharides. acs.org The combination of chemoenzymatic synthesis with automated platforms promises to accelerate the production of a wide range of D-glucosamine 3-sulfated oligosaccharides. nih.govresearchgate.net Access to these libraries will be instrumental in screening for biological activity and developing new therapeutic agents. For example, a chemoenzymatically synthesized octasaccharide has shown potential as a short-acting anticoagulant. nih.gov

Development of Novel Analytical Tools for Precise D-Glucosamine 3-Sulfation Profiling

The low abundance and structural complexity of 3-O-sulfated heparan sulfate present significant analytical challenges. nih.govphysiology.org Traditional methods like disaccharide compositional analysis are often insufficient for characterizing these rare modifications. physiology.orgacs.org Consequently, there is a pressing need for more sensitive and precise analytical tools.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the analysis of 3-O-sulfated heparan sulfate. physiology.orgphysiology.org The development of methods using isotopically labeled internal standards, such as ¹³C-labeled oligosaccharides, has significantly improved the accuracy and quantitative capability of LC-MS/MS for analyzing these motifs in biological samples. physiology.orgphysiology.orgacs.org This approach allows for the sensitive detection and quantification of specific 3-O-sulfated tetrasaccharides, providing insights into the isoforms of 3-OST that may have generated them. physiology.orgnih.gov

Future advancements in analytical tools will likely focus on:

Enhanced Sensitivity: Developing methods to detect even lower abundance 3-O-sulfated structures.

Higher Throughput: Improving the speed of analysis to screen large numbers of samples. physiology.org

Advanced Fragmentation Techniques: Utilizing techniques like ultraviolet photodissociation (UVPD) and negative electron transfer dissociation (NETD) in mass spectrometry to precisely locate the 3-O-sulfate group within the oligosaccharide chain. acs.orgnih.gov

Integrated Approaches: Combining different analytical techniques, such as capillary zone electrophoresis (CZE) with mass spectrometry, to achieve comprehensive structural characterization. acs.orgnih.gov

These novel analytical tools will be crucial for understanding the subtle changes in 3-O-sulfation patterns associated with different physiological and pathological states, such as Alzheimer's disease, where an elevation of a specific 3-O-sulfated motif has been observed. physiology.orgacs.org

Interdisciplinary Approaches Integrating Chemical Synthesis, Enzymology, and Computational Biology

Addressing the complexities of D-glucosamine 3-sulfate research necessitates a multidisciplinary approach that integrates chemical synthesis, enzymology, and computational biology. nih.govmdpi.com This synergistic strategy allows for a more comprehensive understanding of the structure-function relationships of these intricate molecules.

Chemical Synthesis and Enzymology: The collaboration between synthetic chemists and enzymologists is vital for producing the necessary molecular probes. Chemoenzymatic synthesis, which combines the precision of chemical synthesis with the efficiency of enzymatic reactions, is a prime example of this synergy. nih.govacs.org This approach enables the creation of structurally defined oligosaccharides that can be used to study enzyme specificity and protein-glycan interactions. nih.govnih.gov

Computational Biology: Computational methods are becoming increasingly important in glycobiology. mdpi.com Molecular modeling and docking studies can predict how 3-O-sulfated oligosaccharides interact with proteins, providing insights that can guide experimental work. mdpi.com For example, computational approaches can help to understand how different binding orientations between polysaccharides and their protein partners might influence biological outcomes. researchgate.net

Integrated "Glycomics" Approach: A systems-level or "glycomics" approach that combines data from various sources is essential for deciphering the GAG "glycocode". acs.orgnih.gov This involves integrating data from high-throughput synthesis, advanced analytical profiling, and functional assays with computational modeling to build a comprehensive picture of how specific 3-O-sulfation motifs contribute to biological processes. acs.orgnih.gov

By fostering collaboration between these disciplines, researchers can accelerate the pace of discovery in the field of D-glucosamine 3-sulfate research, ultimately leading to a deeper understanding of its role in human health and the development of novel therapeutic strategies.

Q & A

Q. What are the standard methods for synthesizing D-Glucosamine 3-sulfate, and how do they differ in yield and purity?

D-Glucosamine 3-sulfate is synthesized via acid hydrolysis of chitin from shellfish (e.g., shrimp or crab shells) or through chemical synthesis. Acid hydrolysis produces glucosamine salts (e.g., sulfate or hydrochloride), but this method risks residual allergens from shellfish sources. Chemical synthesis avoids allergens but requires precise sulfation at the C3 position using agents like sulfur trioxide complexes . Yield and purity depend on reaction conditions (pH, temperature) and purification steps (e.g., crystallization or chromatography). Purity is typically verified via TLC (≥98.0%) or HPLC .

Q. How is the structural integrity of D-Glucosamine 3-sulfate validated in experimental settings?

Structural validation involves:

  • Nuclear Magnetic Resonance (NMR) : Confirms sulfation at the C3 position by analyzing chemical shifts (e.g., δ 3.5–4.5 ppm for sulfated hydroxyl groups) .
  • Mass Spectrometry (MS) : Detects molecular ions (e.g., [M+H]⁺ at m/z 278.1 for C₆H₁₃NO₈S) and fragmentation patterns .
  • Optical Rotation : Measures specific rotation ([α]/D 55.0±2.0) to confirm enantiomeric purity .

Q. What analytical techniques are recommended for assessing purity and stability of D-Glucosamine 3-sulfate?

  • TLC/HPLC : Quantify purity (≥98.0%) and detect degradation products (e.g., free glucosamine or desulfated derivatives) .
  • Stability Testing : Store at −20°C to prevent hydrolysis. Accelerated stability studies (40°C/75% RH) monitor degradation kinetics using UV-Vis spectroscopy at 260 nm .

Q. How do researchers ensure reproducibility in assays involving D-Glucosamine 3-sulfate?

Standard protocols include:

  • Calibration Curves : Use USP-grade reference standards for HPLC assays .
  • Buffer Systems : Phosphate buffer (pH 6.8) maintains solubility and ionic strength during in vitro experiments .
  • Inter-laboratory Validation : Share detailed methodologies (e.g., mobile phase composition, column type) to minimize variability .

Advanced Research Questions

Q. What mechanisms underlie the cellular uptake of D-Glucosamine 3-sulfate, and how can these be modeled experimentally?

Uptake is mediated by sulfate transporters (e.g., SLC26A family) or organic anion transporters (OATPs). In vitro models use:

  • Xenopus Oocytes : Injected with OATP-cRNA to study [³H]-labeled D-Glucosamine 3-sulfate uptake kinetics (Km values ~100 µM) .
  • Caco-2 Cells : Measure apical-to-basolateral transport to simulate intestinal absorption .

Q. How can conflicting data on D-Glucosamine 3-sulfate’s bioactivity be resolved across studies?

Contradictions often arise from:

  • Sulfation Heterogeneity : Batch-to-batch variability in sulfation efficiency (e.g., incomplete C3 sulfation). Mitigate via NMR quality control .
  • Experimental Design : Differences in cell lines, dosage (e.g., 10–100 µM), or endpoint assays (e.g., ELISA vs. Western blot). Use meta-analysis to normalize data .

Q. What strategies are effective for studying D-Glucosamine 3-sulfate’s role in glycoprotein synthesis?

  • Pulse-Chase Experiments : Track [³⁵S]-sulfate incorporation into glycoproteins using autoradiography .
  • Knockdown Models : siRNA silencing of sulfotransferases (e.g., CHST3) to assess functional consequences .

Q. How can researchers optimize D-Glucosamine 3-sulfate for novel applications in glycobiology?

  • Functionalization : Conjugate with fluorescent probes (e.g., FITC) for live-cell imaging .
  • Co-crystallization : Use with glycosidases to resolve 3D structures of sulfated glycan-binding proteins .

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